N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-(2-{[1,1’-BIPHENYL]-2-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a trifluoromethyl group, and a pyridine carboxamide moiety, which collectively contribute to its distinct chemical behavior and versatility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1,1’-BIPHENYL]-2-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl ether linkage, introduction of the trifluoromethyl group, and the final coupling with pyridine carboxamide. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency in forming carbon-carbon bonds . This reaction utilizes palladium catalysts and boron reagents to achieve the desired coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are often employed to streamline the production process and meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[1,1’-BIPHENYL]-2-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(2-{[1,1’-BIPHENYL]-2-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism by which N-(2-{[1,1’-BIPHENYL]-2-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways and producing therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and trifluoromethyl-substituted pyridines, such as:
- 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide .
- Various trifluoromethylpyridine derivatives used in agrochemicals and pharmaceuticals .
Uniqueness
What sets N-(2-{[1,1’-BIPHENYL]-2-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse research and industrial applications, offering opportunities for innovation and discovery .
Properties
Molecular Formula |
C25H17F3N2O2 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[2-(2-phenylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H17F3N2O2/c26-25(27,28)19-12-13-23(21(15-19)30-24(31)18-9-6-14-29-16-18)32-22-11-5-4-10-20(22)17-7-2-1-3-8-17/h1-16H,(H,30,31) |
InChI Key |
GKBYUSRXRMJOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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